![molecular formula C17H21ClN4O B6444033 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine CAS No. 2549024-57-7](/img/structure/B6444033.png)
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine
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Description
The compound “4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The pyrimidine ring is substituted with two methyl groups at the 2 and 6 positions and a piperidine ring at the 4 position. The piperidine ring is further substituted with a 3-chloropyridin-4-yl group via a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperidine rings, as well as the 3-chloropyridin-4-yl group . The presence of nitrogen in the rings would likely result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the nitrogen-containing rings could make it a base, and the chlorine atom could make it more reactive .Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . These interactions can lead to changes in the conformation or activity of the target, potentially altering cellular processes .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it may be involved in pathways related to signal transduction, enzymatic regulation, or ion channel modulation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it affects. Without this information, it is difficult to predict the compound’s potential therapeutic or adverse effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and therefore its ability to interact with its targets . Additionally, the presence of other molecules could compete with the compound for its targets, potentially affecting its efficacy .
Future Directions
properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-12-9-17(21-13(2)20-12)22-7-4-14(5-8-22)11-23-16-3-6-19-10-15(16)18/h3,6,9-10,14H,4-5,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITFHNHLGBEUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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